molecular formula C38H77Cl4N21O10S2 B607378 Etelcalcetide hydrochloride CAS No. 1334237-71-6

Etelcalcetide hydrochloride

カタログ番号 B607378
CAS番号: 1334237-71-6
分子量: 1194.09
InChIキー: SXOYZYNHXAPULT-OAZPLHIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etelcalcetide hydrochloride, also known as AMG 416 hydrochloride, is a synthetic peptide that acts as an activator of the calcium-sensing receptor (CaSR) . It is used to treat secondary hyperparathyroidism in adults with chronic kidney disease who are on dialysis .


Molecular Structure Analysis

Etelcalcetide has a molecular formula of C38H73N21O10S2 and a molecular weight of 1048.26 g/mol . It is a small molecule and is classified as a second-generation calcimimetic agent .


Physical And Chemical Properties Analysis

Etelcalcetide hydrochloride is a solid substance that is soluble in water at a concentration of ≥ 60 mg/mL . It has a molecular weight of 1084.71 and its molecular formula is C38H74ClN21O10S2 .

科学的研究の応用

Treatment of Secondary Hyperparathyroidism (SHPT)

Specific Scientific Field

Summary of the Application

Methods of Application or Experimental Procedures

Summary of Results or Outcomes

  • Radius stiffness and failure load trended to a 7%±4% (P = 0.05) and 6%±4% increase (P = 0.06), respectively .

Regulatory Approvals

Specific Scientific Field

Summary of the Application

Methods of Application or Experimental Procedures

Summary of Results or Outcomes

  • Etelcalcetide is currently awaiting approval in the USA, Russia, Switzerland, and Japan as a treatment for SHPT .

Safety And Hazards

Etelcalcetide hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental contact, it is recommended to wash off immediately with plenty of water and seek medical attention .

将来の方向性

Etelcalcetide hydrochloride has been approved for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease on hemodialysis . It is currently awaiting approval in the USA, Russia, Switzerland, and Japan for the same treatment . Further studies are needed to verify its direct effect on parathyroid hormone secretion in human parathyroid cells .

特性

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74ClN21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158103
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1084.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etelcalcetide hydrochloride

CAS RN

1334237-71-6
Record name Etelcalcetide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velcalcetide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
N Hamano, H Komaba, M Fukagawa - Expert Opinion on …, 2017 - Taylor & Francis
… Etelcalcetide hydrochloride is a novel peptide calcimimetic agent that has a similar mechanism of action as cinacalcet hydrochloride. Clinical trials of etelcalcetide have been performed …
Number of citations: 33 www.tandfonline.com
K Harada, A Fujioka, M Konno, A Inoue… - European journal of …, 2019 - Elsevier
… efficacy of the world's 1st intravenous calcimimetics; etelcalcetide hydrochloride (Parsabiv ® ) … The discovery, research and development of etelcalcetide hydrochloride, the world 1st …
Number of citations: 16 www.sciencedirect.com
S Kato, M Tsuboi, M Ando… - Renal …, 2019 - rrtjournal.biomedcentral.com
Secondary hyperparathyroidism (SHPT) is a common complication in advanced chronic kidney disease (CKD). The aims of this study are to clarify the efficacy of etelcalcetide, a novel-…
Number of citations: 2 rrtjournal.biomedcentral.com
A Fujioka, Y Imanishi, I Kobayashi, T Hirakawa… - Journal of Bone and …, 2021 - Springer
… However, a next-generation calcimimetic, etelcalcetide hydrochloride (Parsabiv ® , ONO-5163/AMG 416), has now been approved [5, 6]. Etelcalcetide hydrochloride is the first …
Number of citations: 1 link.springer.com
Y Hashimoto, S Kato, M Kuro‐o, Y Miura, Y Itano… - …, 2022 - Wiley Online Library
Aim Recently, we demonstrated the efficacy of etelcalcetide in the control of secondary hyperparathyroidism (SHPT). This post hoc analysis aimed to evaluate changes in fibroblast …
Number of citations: 3 onlinelibrary.wiley.com
Y Itano, S Kato, M Tsuboi, H Kasuga, Y Tsuruta… - Kidney International …, 2020 - Elsevier
… The DUET (Development of treatment strategy for chronic kidney disease-mineral and bone disorder by mUltilateral mechanism of ETelcalcetide hydrochloride) study addressed the …
Number of citations: 9 www.sciencedirect.com
HA Blair - Drugs, 2016 - Springer
Etelcalcetide (Parsabiv™) is a novel second generation calcimimetic agent developed by Amgen for the treatment of secondary hyperparathyroidism (SHPT), a complication of chronic …
Number of citations: 29 link.springer.com
Y Kurokawa, Y Kaida, T Hazama, Y Nakayama… - Renal Replacement …, 2020 - Springer
Background Etelcalcetide is the first intravenously administered calcimimetic agent used to manage secondary hyperparathyroidism (SHPT) in hemodialysis (HD) patients. We …
Number of citations: 3 link.springer.com
A Inoue, K Harada - Clinical Calcium, 2017 - europepmc.org
… Etelcalcetide hydrochloride is the first intravenous calcimimetics agent for secondary hyperparathyroidism (SHPT). Etelcalcetide hydrochloride … In conclusion, etelcalcetide …
Number of citations: 5 europepmc.org
S Atanasova - Actual Nephrology, 2020 - journals.mu-varna.bg
Patients suffering from ESRD (end-stage renal disease) have a reduced renal function, which alters the metabolism of calcium, phosphorus and vitamin D. These changes often lead to …
Number of citations: 2 journals.mu-varna.bg

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。